methyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
The compound “methyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen ring junction heterocyclic compound . These types of compounds are often used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of similar compounds involves novel and uncomplicated methods . For instance, a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a]pyridine core is a significant component of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The pyrazolo[1,5-a]pyridine core is known to be versatile and easy to prepare, allowing for further ring extension .Mechanism of Action
Target of Action
The compound “methyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications . .
Mode of Action
The mode of action of this compound is primarily related to its photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This suggests that the compound interacts with its targets by absorbing and emitting light, which is a key characteristic of fluorophores .
Biochemical Pathways
Given its photophysical properties, it can be inferred that this compound may play a role in pathways related to intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The result of the compound’s action is primarily observed in its optical applications. The compound exhibits tunable photophysical properties, allowing for good solid-state emission intensities . This makes it a potential candidate for designing solid-state emitters .
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-16-4-6-17(7-5-16)20-14-21-23(25-12-13-28(21)27-20)32-15-22(29)26-19-10-8-18(9-11-19)24(30)31-2/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGHZEJFSQDTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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